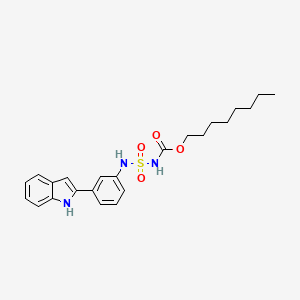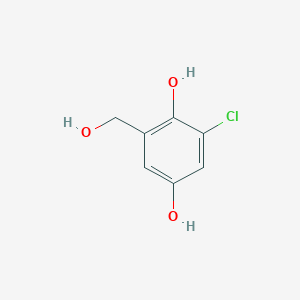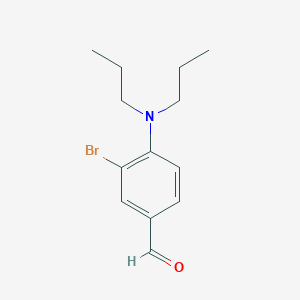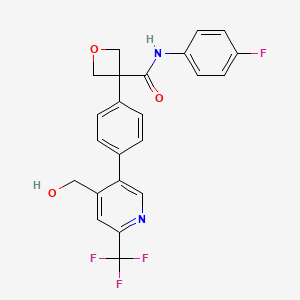
Alox15-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ALOX15-IN-2 is a potent inhibitor of the linoleate oxygenase activity of rabbit and human arachidonic acid 15-lipoxygenase (ALOX15). This compound is known for its ability to inhibit the activity of ALOX15 orthologs linoleic acid and arachidonic acid with IC50 values of 1.55 and 2.79 micromolar, respectively . ALOX15 is an enzyme that catalyzes the peroxidation of polyunsaturated fatty acids, playing a significant role in various biological processes, including inflammation and cell differentiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ALOX15-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general synthetic methods for similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and rigorous quality control measures to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions: ALOX15-IN-2 primarily undergoes inhibition reactions with the enzyme ALOX15. The compound interacts with the active site of the enzyme, preventing it from catalyzing the peroxidation of polyunsaturated fatty acids .
Common Reagents and Conditions: The inhibition reaction typically involves the use of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), under physiological conditions (pH 7.4, 37°C). The presence of substrates like linoleic acid or arachidonic acid is necessary to study the inhibitory effects of this compound.
Major Products: The primary outcome of the reaction is the inhibition of ALOX15 activity, leading to a decrease in the production of hydroperoxy derivatives of polyunsaturated fatty acids .
Applications De Recherche Scientifique
ALOX15-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of lipoxygenase enzymes and their role in lipid metabolism.
Mécanisme D'action
ALOX15-IN-2 exerts its effects by binding to the active site of ALOX15, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, into their corresponding hydroperoxy derivatives . The molecular targets involved include the catalytic domain of ALOX15, which contains the non-heme iron essential for its activity . The inhibition of ALOX15 leads to a reduction in the production of pro-inflammatory mediators, contributing to its anti-inflammatory effects .
Similar Compounds:
ALOX15-IN-1: Another inhibitor of ALOX15 with similar inhibitory properties but different chemical structure.
PD146176: A selective inhibitor of ALOX15 with distinct pharmacokinetic properties.
ML351: A potent and selective inhibitor of ALOX15 with a different mechanism of action.
Uniqueness of this compound: this compound is unique due to its high potency and selectivity for ALOX15, making it a valuable tool for studying the enzyme’s role in various biological processes. Its ability to inhibit both rabbit and human ALOX15 with low micromolar IC50 values highlights its effectiveness as an inhibitor .
Propriétés
Formule moléculaire |
C23H29N3O4S |
|---|---|
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
octyl N-[[3-(1H-indol-2-yl)phenyl]sulfamoyl]carbamate |
InChI |
InChI=1S/C23H29N3O4S/c1-2-3-4-5-6-9-15-30-23(27)26-31(28,29)25-20-13-10-12-18(16-20)22-17-19-11-7-8-14-21(19)24-22/h7-8,10-14,16-17,24-25H,2-6,9,15H2,1H3,(H,26,27) |
Clé InChI |
LKGGPLHYSWLQPL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)NS(=O)(=O)NC1=CC=CC(=C1)C2=CC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10854655.png)
![2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B10854662.png)

![4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid](/img/structure/B10854667.png)
![2-[(2R)-2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-penta-1,3-dienyloxan-2-yl]-N-[7-[3,4-dihydroxy-5-[7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854671.png)
![[(Z)-non-2-enyl] 8-[2-(dimethylamino)ethylsulfanylcarbonyl-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate](/img/structure/B10854682.png)


![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one](/img/structure/B10854710.png)

